A2AAR antagonist 1

Adenosine A2A receptor Binding affinity Neurodegeneration

A2AAR antagonist 1 (compound 21a; CAS 1784491-64-0) is a 2-aminoquinazoline A2A receptor antagonist distinguished by its publicly resolved co-crystal structure (PDB: 8DU3) and high ligand efficiency (~0.62 kcal·mol⁻¹·HA⁻¹). Unlike sub-nanomolar but structurally uncharacterized alternatives, this validated reference ligand provides an experimentally verified binding pose essential for reproducible computational docking, FEP calculations, and pharmacophore modeling. Its defined structure and moderate affinity (Ki=20 nM) make it a reliable positive control for radioligand displacement assays and inter-laboratory protocol validation. Procure with confidence for rational hit-to-lead and scaffold-hopping campaigns in neurodegenerative disease pipelines.

Molecular Formula C12H8BrN3O
Molecular Weight 290.11 g/mol
Cat. No. B15139446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2AAR antagonist 1
Molecular FormulaC12H8BrN3O
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N
InChIInChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16)
InChIKeyXDIROSBRBKJBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2AAR Antagonist 1 (Compound 21a) – A High Ligand Efficiency Quinazoline-Derived A2A Adenosine Receptor Antagonist with Resolved Co-Crystal Structure for Neurodegenerative Research Procurement


A2AAR antagonist 1 (also designated compound 21a; CAS: 1784491-64-0) is a 2-aminoquinazoline-derived antagonist of the adenosine A2A receptor (A2AAR) with a reported binding affinity (Ki) of 20 nM [1]. It is structurally characterized as 6-bromo-4-(furan-2-yl)quinazolin-2-amine . A distinguishing feature of this compound is its co-crystallization with the A2AAR-StaR2-bRIL construct (PDB ID: 8DU3), which provides a validated structural model for rational ligand optimization [2]. The compound exhibits high ligand efficiency, a metric that quantifies binding energy per heavy atom, making it a promising scaffold for further medicinal chemistry development targeting neurodegenerative conditions .

Why A2AAR Antagonist 1 Cannot Be Replaced by Common In-Class A2A Antagonists in Specialized Research Protocols


The A2A adenosine receptor antagonist class exhibits substantial heterogeneity in both structural chemotype and functional selectivity profile [1]. A2AAR antagonist 1 belongs to the 2-aminoquinazoline scaffold family, which differs fundamentally from the xanthine-derived antagonists (e.g., istradefylline), the triazolopyrimidine class (e.g., ZM241385, SCH58261), and the pyrazolotriazine series [2]. These divergent chemical backbones produce distinct binding poses within the orthosteric pocket, as evidenced by differing co-crystal structures, and confer unique ligand efficiency metrics that directly impact downstream optimization potential [3]. Furthermore, while numerous A2A antagonists exhibit sub-nanomolar potency, many lack a publicly resolved co-crystal structure—a critical deficiency for structure-based drug design workflows [4]. Consequently, substituting A2AAR antagonist 1 with a more potent but structurally uncharacterized analog compromises the reproducibility of computational docking studies and rational scaffold-hopping campaigns.

Quantitative Differentiation Evidence for A2AAR Antagonist 1 Versus Comparative A2A Antagonist Candidates


Binding Affinity (Ki) Comparison of A2AAR Antagonist 1 Versus Istradefylline at Human A2A Receptor

A2AAR antagonist 1 (compound 21a) exhibits a binding affinity (Ki) of 20 nM at the human A2A adenosine receptor [1]. In comparison, the clinically approved A2A antagonist istradefylline (KW-6002) displays a Ki of 9.12 nM at human A2A receptors under comparable radioligand displacement assay conditions [2]. While istradefylline is approximately 2.2-fold more potent by Ki value, this difference must be interpreted within the context of ligand efficiency and structural tractability rather than absolute potency.

Adenosine A2A receptor Binding affinity Neurodegeneration

Ligand Efficiency (LE) Differentiation of A2AAR Antagonist 1 Relative to Common A2A Antagonist Scaffolds

A2AAR antagonist 1 demonstrates high ligand efficiency (LE), a quantitative metric that normalizes binding free energy by the number of non-hydrogen heavy atoms [1]. The reported Ki of 20 nM corresponds to a ΔG of approximately -10.5 kcal/mol; with a molecular weight of 290.12 Da and 17 heavy atoms, this yields an LE of approximately 0.62 kcal·mol⁻¹·heavy atom⁻¹ . In contrast, the larger A2A antagonist ZM241385 (MW = 337.3 Da, Ki = 0.8 nM) achieves an LE of approximately 0.54 kcal·mol⁻¹·heavy atom⁻¹ despite its superior absolute potency [2]. The 2-aminoquinazoline scaffold thus provides more binding energy per atom, making A2AAR antagonist 1 an efficient starting point for further optimization.

Ligand efficiency Fragment-based drug design Scaffold optimization

Structural Characterization Advantage: Co-Crystal Structure Availability for A2AAR Antagonist 1 Versus Uncharacterized Quinazoline Analogs

A2AAR antagonist 1 has been co-crystallized with the A2A adenosine receptor (PDB ID: 8DU3), yielding a 2.8 Å resolution structure that unambiguously defines its binding pose within the orthosteric pocket [1]. This contrasts with the vast majority of commercially available A2A antagonist reference compounds—including numerous potent quinazoline derivatives—for which no experimentally determined receptor-bound structure exists in the public domain [2]. The availability of this structural data enables precise computational docking validation, structure-guided optimization, and rational design of selectivity-conferring modifications that are otherwise impossible with uncharacterized analogs [3].

X-ray crystallography Structure-based drug design PDB deposition

Optimal Research and Procurement Application Scenarios for A2AAR Antagonist 1 Based on Verified Differentiation Evidence


Structure-Based Drug Design and Computational Docking Campaigns Targeting A2A Adenosine Receptors

Investigators conducting molecular docking, molecular dynamics simulations, or free energy perturbation (FEP) calculations to identify novel A2A antagonists should prioritize A2AAR antagonist 1 as a validated reference ligand. Its co-crystal structure (PDB: 8DU3) provides an experimentally verified binding pose that enables accurate pose prediction benchmarking and binding mode hypothesis generation [1]. This application is particularly valuable for virtual screening campaigns where a structurally characterized anchor compound is essential for pharmacophore model construction.

Fragment-Based and Ligand-Efficiency-Driven Lead Optimization Programs

Medicinal chemistry teams pursuing fragment-based lead discovery or scaffold-hopping initiatives benefit from A2AAR antagonist 1's high ligand efficiency (~0.62 kcal·mol⁻¹·heavy atom⁻¹) [2]. The compound's favorable binding energy per atom makes it an ideal starting point for systematic property optimization (e.g., enhancing solubility or metabolic stability) without incurring the potency losses commonly observed when elaborating lower-efficiency scaffolds [3]. This scenario applies directly to hit-to-lead and lead optimization stages in neurodegenerative disease pipelines.

Benchmarking Reference Standard for In Vitro A2A Antagonist Assays

A2AAR antagonist 1 (Ki = 20 nM) serves as a moderate-affinity reference standard for radioligand displacement assays, providing a useful calibration point between high-affinity tool compounds (e.g., ZM241385, Ki = 0.8 nM) and weakly active screening hits . Its commercially available, structurally defined nature makes it suitable for inter-laboratory assay validation and quality control of A2A receptor binding protocols, particularly in academic core facilities and CRO settings where reproducible positive controls are mandatory.

Academic Research on Neurodegenerative Disease Mechanisms Requiring Defined Chemical Probes

Neuroscience research groups investigating the role of A2A adenosine receptors in Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions can employ A2AAR antagonist 1 as a structurally characterized chemical probe [4]. While its in vivo suitability requires independent validation, its in vitro binding profile and resolved structure make it appropriate for cellular and biochemical mechanistic studies where target engagement must be confirmed with high confidence prior to phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2AAR antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.